

Part I: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: *3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid*

CAS No.: 174502-37-5

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NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. For **3-amino-3-(3,4-dihydroxyphenyl)propanoic acid**, a suite of one-dimensional (^1H , ^{13}C) and two-dimensional (e.g., COSY, HSQC) experiments are employed to assign every proton and carbon and confirm their connectivity.

Causality of Experimental Design: Why These Choices Matter

The inherent properties of **3-amino-3-(3,4-dihydroxyphenyl)propanoic acid**—namely its polarity and the presence of labile protons (phenolic -OH, carboxylic -COOH, and amine -NH₂)—dictate the experimental strategy.

- **Choice of Solvent:** The selection of a deuterated solvent is the most critical first step. Deuterated dimethyl sulfoxide (DMSO- d_6) is the solvent of choice. Its high polarity readily dissolves the compound, and its ability to form hydrogen bonds slows down the chemical exchange rate of the -OH, -COOH, and -NH₂ protons with the solvent. This reduced exchange rate makes these labile protons observable in the ^1H NMR spectrum, which is

crucial for complete characterization. In contrast, solvents like D₂O would lead to rapid H-D exchange, causing these signals to broaden or disappear entirely.

Experimental Protocol: NMR Analysis

1. Sample Preparation

- Accurately weigh approximately 5-10 mg of high-purity **3-amino-3-(3,4-dihydroxyphenyl)propanoic acid**.
- Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C NMR).^{[1][2]}
- Gently vortex the tube until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

2. NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

- ¹H NMR Spectroscopy:
 - Acquire a standard one-dimensional proton spectrum.
 - Rationale: This initial experiment provides foundational information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (neighboring protons).
- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Rationale: This experiment identifies the number of unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to single lines for each carbon, making it easier to interpret.^[1]
- 2D NMR Spectroscopy (for confirmation):

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton (^1H - ^1H) couplings, allowing for the mapping of adjacent protons within a spin system (e.g., the -CH-CH₂- fragment).
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous ^1H - ^{13}C one-bond correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing together different fragments of the molecule, such as connecting the aliphatic chain to the aromatic ring.

Data Presentation: Expected NMR Spectral Data

The following tables summarize the predicted chemical shifts based on the structure and data from analogous compounds.^{[3][4][5][6]} Actual values may vary slightly based on concentration and spectrometer calibration.

Table 1: Predicted ^1H NMR Data (in DMSO- d_6 , 400 MHz)

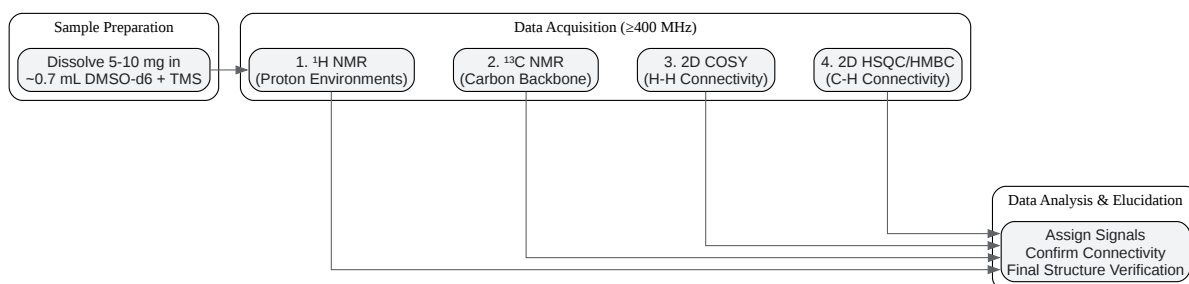
Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2' / H-6'	6.5 - 6.8	Multiplet	-	2H
H-5'	6.5 - 6.8	Multiplet	-	1H
H-3 (β -proton)	~4.0 - 4.2	Multiplet	~6-8	1H
H-2 (α -protons)	~2.5 - 2.8	Multiplet	~6-8	2H
-NH ₂	Variable	Broad Singlet	-	2H
Ar-OH (x2)	Variable	Broad Singlet	-	2H
-COOH	Variable	Broad Singlet	-	1H

Note: The aromatic protons (H-2', H-5', H-6') will present a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Table 2: Predicted ^{13}C NMR Data (in DMSO- d_6 , 100 MHz)

Carbon Assignment	Predicted δ (ppm)
C-1 (-COOH)	~173 - 175
C-1'	~130 - 132
C-2'	~115 - 117
C-3'	~144 - 146
C-4'	~144 - 146
C-5'	~116 - 118
C-6'	~119 - 121
C-3 (β -carbon)	~55 - 58
C-2 (α -carbon)	~40 - 43

Visualization: NMR Analysis Workflow



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Caption: Workflow for the complete structural elucidation of **3-amino-3-(3,4-dihydroxyphenyl)propanoic acid** by NMR spectroscopy.

Part II: Molecular Formula and Fragmentation by Mass Spectrometry

Mass spectrometry is an essential complementary technique that provides the exact molecular weight and, through fragmentation, confirms the structural backbone of the molecule.

Causality of Experimental Design: Why ESI-HRMS?

- **Ionization Technique:** Electrospray Ionization (ESI) is the method of choice because it is a "soft" ionization technique ideal for polar, thermally labile molecules like amino acids.^[7] It allows the molecule to be ionized directly from solution into the gas phase with minimal fragmentation, preserving the molecular ion for accurate mass measurement.
- **Mass Analyzer:** High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, is critical. HRMS provides a highly accurate mass

measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula (e.g., $C_9H_{11}NO_4$), thereby distinguishing it from other isobaric compounds.

- Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the structural subunits (e.g., loss of the carboxyl group, fragmentation of the side chain).[8][9]

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation

- Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or a methanol/water mixture.
- Create a dilute working solution (e.g., 1-10 $\mu\text{g/mL}$) using a mobile phase-like solvent, typically 50:50 methanol:water with 0.1% formic acid.
- Rationale: Formic acid is added to acidify the solution, which promotes the formation of the protonated molecular ion $[M+H]^+$ in positive ion mode, generally leading to higher sensitivity for amino-containing compounds.[10]

2. ESI-HRMS Data Acquisition The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.

- Full Scan MS (Positive and Negative Ion Mode):
 - Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
 - Rationale: Positive mode will detect the protonated molecule $[M+H]^+$, while negative mode will detect the deprotonated molecule $[M-H]^-$. Observing both provides greater confidence in identifying the molecular ion.
- Tandem MS (MS/MS):
 - Set up a product ion scan experiment.
 - Isolate the precursor ion ($[M+H]^+$ at m/z 198.0761) in the first mass analyzer.

- Fragment the isolated ion using an inert gas (e.g., nitrogen or argon) in a collision cell.
- Scan the resulting fragment ions in the second mass analyzer.

Data Presentation: Expected Mass Spectrometry Data

Table 3: High-Resolution Mass Data

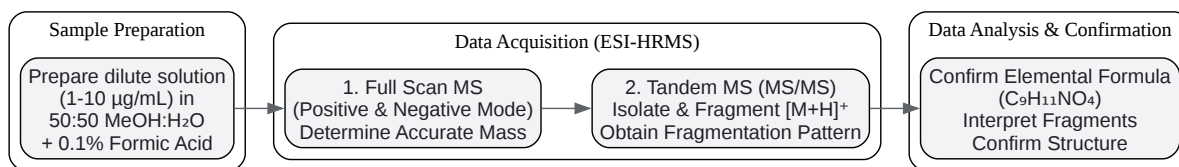
Ion Species	Molecular Formula	Calculated Exact Mass	Observed m/z
[M+H] ⁺	C ₉ H ₁₂ NO ₄ ⁺	198.0761	~198.0761 ± 5 ppm
[M-H] ⁻	C ₉ H ₁₀ NO ₄ ⁻	196.0615	~196.0615 ± 5 ppm
[M+Na] ⁺	C ₉ H ₁₁ NO ₄ Na ⁺	220.0580	~220.0580 ± 5 ppm

Table 4: Predicted Key MS/MS Fragments from [M+H]⁺ (m/z 198.1)

Fragment m/z	Proposed Neutral Loss	Proposed Fragment Structure/Identity
180.1	H ₂ O	Loss of water
152.1	H ₂ O + CO	Decarboxylation following water loss
135.0	H ₂ O + COOH radical	Loss of the entire carboxyl group and water
123.1	C ₂ H ₄ NO ₂	Cleavage of the β-amino propanoic acid side chain

- Fragmentation Logic: The fragmentation of amino acids in positive-ion ESI-MS/MS is well-characterized.^{[9][11][12]} Common fragmentation pathways include the neutral loss of water (18 Da) and the loss of the elements of formic acid (46 Da, from H₂O + CO). Cleavage at the C α -C β bond is also a characteristic fragmentation pathway for β-amino acids.

Visualization: Mass Spectrometry Analysis Workflow



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Caption: Workflow for molecular formula and structural confirmation of **3-amino-3-(3,4-dihydroxyphenyl)propanoic acid** by ESI-HRMS.

Conclusion

The synergistic application of high-field NMR spectroscopy and high-resolution mass spectrometry provides an unequivocal and robust method for the structural characterization of **3-amino-3-(3,4-dihydroxyphenyl)propanoic acid**. NMR spectroscopy delivers the precise atomic arrangement and connectivity, while HRMS confirms the elemental composition and provides a distinct fragmentation fingerprint. Following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide will enable researchers to confidently verify the identity and purity of this important compound, ensuring data integrity for downstream applications in drug discovery and development.

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